molecular formula C13H11N5 B2907602 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 18011-27-3

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2907602
CAS No.: 18011-27-3
M. Wt: 237.266
InChI Key: BOULWMFJNQEXOE-UHFFFAOYSA-N
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Description

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminopyridine with a suitable triazole precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its combined pyridine and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULWMFJNQEXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-cyanopyridine (4.2 g.) in methanol (60 ml.) is added sodium (0.2 g.). The solution is allowed to stand for 0.5 hour at room temperature and is then added to a suspension of p-aminobenzhydrazide (6.4 g.) in 150 ml. of methanol. The resulting solution is heated 20 hours at reflux during which time a solid separates. The solid is filtered and heated to 245° C. over one hour and maintained at that temperature for an additional 15 minutes. After cooling the solid is recrystallized from a mixture of acetonitrile and water to yield 3-(p-aminophenyl)-5-(4-pyridyl)-1,2,4-triazole (2 g.) m.p. 251°-252.5° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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